molecular formula C16H22Cl2N2O4 B6242377 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers CAS No. 2206360-84-9

4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one, Mixture of diastereomers

Cat. No.: B6242377
CAS No.: 2206360-84-9
M. Wt: 377.3 g/mol
InChI Key: RKOASLBCYJZDDI-UHFFFAOYSA-N
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Description

4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is a chemical compound with the molecular formula C16H22Cl2N2O4 and a molecular weight of 377.26 g/mol. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 4-aminophenylmorpholin-3-one with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic synthesis reactions, including cross-coupling reactions and polymerization processes.

Biology: In biological research, 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one may be used as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and molecular mechanisms.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its chemical properties may make it useful as an intermediate in the synthesis of pharmaceuticals or as a therapeutic agent itself.

Industry: In industry, this compound can be utilized in the production of materials, such as polymers and coatings. Its unique chemical structure may impart desirable properties to the final products, such as increased durability or enhanced performance.

Mechanism of Action

The mechanism by which 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary based on the intended use and the biological system being studied.

Comparison with Similar Compounds

  • Bisphenol F

  • 4-aminophenylmorpholin-3-one

  • 3-chloro-2-hydroxypropyl chloride

Uniqueness: 4-{4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one is unique due to its specific combination of functional groups and its mixture of diastereomers. This combination provides distinct chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

2206360-84-9

Molecular Formula

C16H22Cl2N2O4

Molecular Weight

377.3 g/mol

IUPAC Name

4-[4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one

InChI

InChI=1S/C16H22Cl2N2O4/c17-7-14(21)9-19(10-15(22)8-18)12-1-3-13(4-2-12)20-5-6-24-11-16(20)23/h1-4,14-15,21-22H,5-11H2

InChI Key

RKOASLBCYJZDDI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N(CC(CCl)O)CC(CCl)O

Purity

95

Origin of Product

United States

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